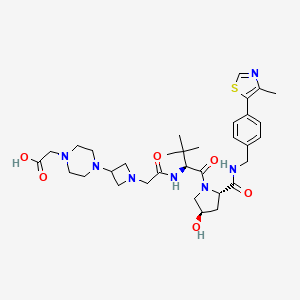
E3 Ligase Ligand-linker Conjugate 85
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E3 Ligase Ligand-linker Conjugate 85 is a part of the proteolysis-targeting chimera (PROTAC) technology. This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, which facilitates the targeted degradation of specific proteins by the ubiquitin-proteasome system . The conjugate plays a crucial role in the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 85 involves several steps, starting with the preparation of the E3 ligase ligand. The ligand is then functionalized to allow for the attachment of a linker. The linker is typically a bifunctional molecule that can connect the E3 ligase ligand to the target protein ligand . The synthetic routes often involve standard organic synthesis techniques, including amide bond formation, esterification, and click chemistry .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
E3 Ligase Ligand-linker Conjugate 85 undergoes various chemical reactions, including:
Ubiquitination: The primary reaction facilitated by the conjugate, where ubiquitin molecules are attached to the target protein.
Proteasomal Degradation: Following ubiquitination, the target protein is recognized and degraded by the proteasome.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Ubiquitin: A small regulatory protein that is attached to the target protein.
E1 and E2 Enzymes: Enzymes that activate and transfer ubiquitin to the E3 ligase.
Major Products
The major product formed from the reactions involving this compound is the polyubiquitinated target protein, which is subsequently degraded by the proteasome .
Aplicaciones Científicas De Investigación
E3 Ligase Ligand-linker Conjugate 85 has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of E3 Ligase Ligand-linker Conjugate 85 involves the formation of a ternary complex between the E3 ligase, the target protein, and the conjugate . This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the
Propiedades
Fórmula molecular |
C33H47N7O6S |
|---|---|
Peso molecular |
669.8 g/mol |
Nombre IUPAC |
2-[4-[1-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]azetidin-3-yl]piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C33H47N7O6S/c1-21-29(47-20-35-21)23-7-5-22(6-8-23)14-34-31(45)26-13-25(41)17-40(26)32(46)30(33(2,3)4)36-27(42)18-38-15-24(16-38)39-11-9-37(10-12-39)19-28(43)44/h5-8,20,24-26,30,41H,9-19H2,1-4H3,(H,34,45)(H,36,42)(H,43,44)/t25-,26+,30-/m1/s1 |
Clave InChI |
AWXUEOWWAYKBIP-DIIXFEDBSA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CC(C4)N5CCN(CC5)CC(=O)O)O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CC(C4)N5CCN(CC5)CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



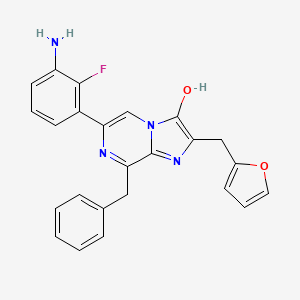
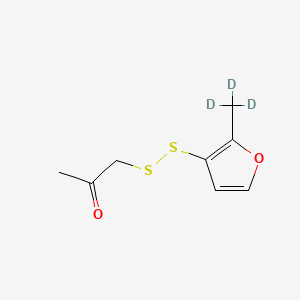
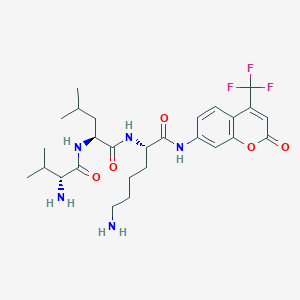

![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12383549.png)

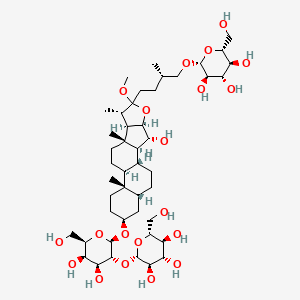
![(2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid](/img/structure/B12383565.png)



![1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine](/img/structure/B12383595.png)

